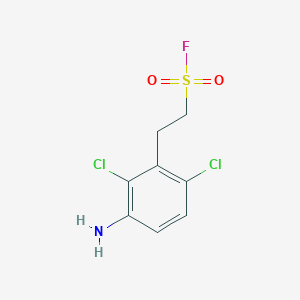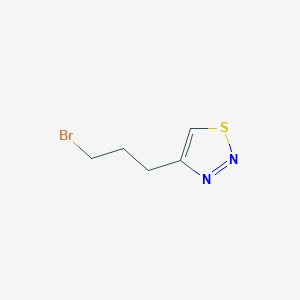
4-(3-Bromopropyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropyl)-1,2,3-thiadiazole is an organic compound belonging to the class of thiadiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is characterized by the presence of a bromopropyl group attached to the thiadiazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropyl)-1,2,3-thiadiazole typically involves the reaction of 1,2,3-thiadiazole with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromopropyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiadiazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thiadiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Scientific Research Applications
4-(3-Bromopropyl)-1,2,3-thiadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)-1,2,3-thiadiazole involves its interaction with molecular targets through its bromopropyl group and thiadiazole ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components.
Comparison with Similar Compounds
4-(3-Chloropropyl)-1,2,3-thiadiazole: Similar structure with a chlorine atom instead of bromine.
4-(3-Iodopropyl)-1,2,3-thiadiazole: Similar structure with an iodine atom instead of bromine.
4-(3-Methylpropyl)-1,2,3-thiadiazole: Similar structure with a methyl group instead of bromine.
Uniqueness: 4-(3-Bromopropyl)-1,2,3-thiadiazole is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic and research applications.
Properties
Molecular Formula |
C5H7BrN2S |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
4-(3-bromopropyl)thiadiazole |
InChI |
InChI=1S/C5H7BrN2S/c6-3-1-2-5-4-9-8-7-5/h4H,1-3H2 |
InChI Key |
UNLGONBZCNCNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13199711.png)
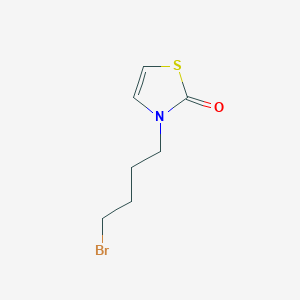
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
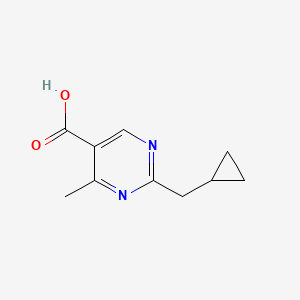

![N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13199748.png)
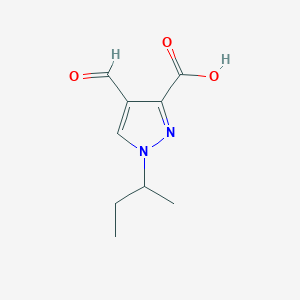
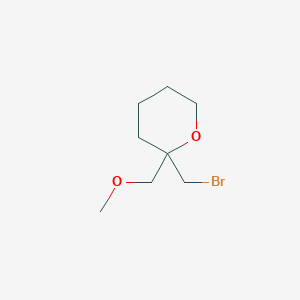

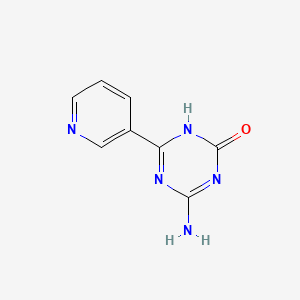
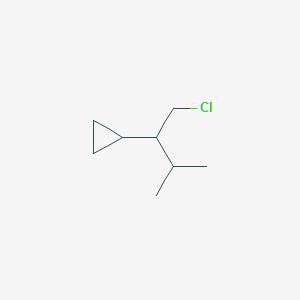
![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
